molecular formula C23H23NO6 B2572620 methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate CAS No. 637752-59-1

methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2572620
CAS No.: 637752-59-1
M. Wt: 409.438
InChI Key: FIWIPIOCGSXUTE-UHFFFAOYSA-N
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Description

Methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a hydroxyl group at position 7, a piperidin-1-ylmethyl moiety at position 8, and a methyl benzoate ester linked via an ether bond at position 2. Its synthesis typically involves multi-step organic reactions, including etherification and alkylation, with structural validation relying on techniques like NMR and X-ray crystallography (e.g., SHELX software for crystallographic refinement) .

Properties

IUPAC Name

methyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-28-23(27)15-5-7-16(8-6-15)30-20-14-29-22-17(21(20)26)9-10-19(25)18(22)13-24-11-3-2-4-12-24/h5-10,14,25H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWIPIOCGSXUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated chromen-4-one intermediate.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the chromen-4-one core can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.

    Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromen-4-one core can interact with various biological macromolecules, potentially inhibiting their activity or altering their function. The piperidinylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Chromen-4-one Core) Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity
Methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate (Target Compound) 7-OH, 8-(piperidin-1-ylmethyl), 3-O-(methyl benzoate) ~455.5 Piperidine, benzoate ester Under investigation
Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate 2-CH₃, 8-(4-methylpiperazin-1-ylmethyl), 3-O-(methyl benzoate) ~484.5 4-Methylpiperazine, 2-CH₃ Enhanced solubility, receptor affinity
Methyl 3-(((2-(4-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)butoxy)phenyl)-4-oxo-4H-chromen-3-yl)oxy)methyl)benzoate 3-O-(methyl benzoate), benzyltriazolylbutoxy chain at position 2 ~669.7 Triazole, benzyl, flexible butoxy chain BCRP modulation (82% synthesis yield)
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (6630-23-5) 8-OCH₃, benzo[c]chromen-6-one, 3-O-(methyl benzoate) ~378.4 Benzo-fused chromen, methoxy Unknown

Key Differences and Implications

  • Substituent Effects: The piperidinyl vs. 4-methylpiperazinyl groups at position 8 influence solubility and target interactions. The methylpiperazine derivative likely exhibits improved aqueous solubility due to the tertiary amine’s polarity, whereas the piperidine variant may favor lipophilic environments. The benzyltriazolylbutoxy chain in enhances π-π stacking and hydrogen-bonding capabilities, critical for breast cancer resistance protein (BCRP) modulation . The benzo[c]chromen system in increases aromatic surface area, possibly enhancing DNA intercalation or protein binding but reducing solubility .
  • Pharmacological Activity: Compound demonstrated potent BCRP modulation (82% synthesis yield), suggesting structural flexibility and triazole functionality are critical for this activity. The target compound’s piperidine group may instead target other transporters or enzymes. No activity data are available for the benzo[c]chromen derivative , though its planar structure could suit intercalation-based mechanisms.
  • Synthetic Considerations: The high yield (82%) of highlights the robustness of click chemistry (e.g., triazole formation) in flavonoid derivatization. Crystallographic refinement (e.g., SHELX ) is essential for confirming the stereochemistry of these compounds, particularly for chiral centers introduced during synthesis.

Biological Activity

Methyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The following sections delve into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C23H23NO6, with a molecular weight of approximately 409.4 g/mol. Its structure features a chromene core, which is known for various biological activities.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness against Gram-positive bacteria, with some studies reporting MIC values as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Methyl 4-(...) Benzoate

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli>125
Pseudomonas aeruginosa>125

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. It was found to significantly reduce cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 μM .

Table 2: Anticancer Activity of Methyl 4-(...) Benzoate

Cell LineIC50 (μM)
MCF7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

The biological mechanisms underlying the activities of methyl 4-(...) benzoate are multifaceted:

  • Protein Synthesis Inhibition : The compound appears to inhibit protein synthesis in bacterial cells, leading to cell death.
  • Apoptosis Induction : In cancer cells, it promotes apoptosis via caspase activation and disruption of mitochondrial membrane potential.
  • Biofilm Disruption : It has shown efficacy in reducing biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Biofilm Formation : A study demonstrated that methyl 4-(...) benzoate could reduce biofilm formation by over 90% in Candida tropicalis and between 75%–83% in Staphylococcus aureus strains, indicating its potential use in treating biofilm-associated infections .
  • Cancer Cell Apoptosis : Research involving breast cancer cell lines indicated that treatment with this compound led to a significant increase in apoptotic markers compared to control groups, suggesting its potential as an anticancer agent .

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